![molecular formula C25H29N3O B14736250 N-[4-[bis[4-(dimethylamino)phenyl]methyl]phenyl]acetamide CAS No. 6310-49-2](/img/structure/B14736250.png)
N-[4-[bis[4-(dimethylamino)phenyl]methyl]phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[bis[4-(dimethylamino)phenyl]methyl]phenyl]acetamide is a complex organic compound characterized by its unique structure, which includes multiple dimethylamino groups attached to phenyl rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[bis[4-(dimethylamino)phenyl]methyl]phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with aniline derivatives under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-[bis[4-(dimethylamino)phenyl]methyl]phenyl]acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. Oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions produce simpler, reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
N-[4-[bis[4-(dimethylamino)phenyl]methyl]phenyl]acetamide has a wide range of applications in scientific research, including:
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its ability to interact with biological molecules.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of new therapeutic agents targeting specific diseases.
Industry: In industrial applications, the compound is used in the production of dyes, pigments, and other chemical products due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of N-[4-[bis[4-(dimethylamino)phenyl]methyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino groups allow it to form strong interactions with various biological molecules, potentially affecting their function. These interactions can lead to changes in cellular processes, making the compound useful in studying biological mechanisms and developing new drugs.
Vergleich Mit ähnlichen Verbindungen
N-[4-[bis[4-(dimethylamino)phenyl]methyl]phenyl]acetamide can be compared with other similar compounds, such as:
Bis[4-(dimethylamino)phenyl]methanol: This compound has a similar structure but includes a hydroxyl group instead of an acetamide group, leading to different chemical properties and applications.
4-{bis[4-(dimethylamino)phenyl]methyl}phenol:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
6310-49-2 |
|---|---|
Molekularformel |
C25H29N3O |
Molekulargewicht |
387.5 g/mol |
IUPAC-Name |
N-[4-[bis[4-(dimethylamino)phenyl]methyl]phenyl]acetamide |
InChI |
InChI=1S/C25H29N3O/c1-18(29)26-22-12-6-19(7-13-22)25(20-8-14-23(15-9-20)27(2)3)21-10-16-24(17-11-21)28(4)5/h6-17,25H,1-5H3,(H,26,29) |
InChI-Schlüssel |
IXDZYEIGKFONHD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(3-Nitrophenyl)-1,3-dithiolan-2-yl]propanoic acid](/img/structure/B14736176.png)
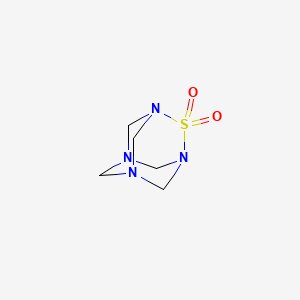


![2-[(5-Nitropyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B14736193.png)
![2-[(2-Methoxyphenyl)-(4-methoxyphenyl)methyl]benzoic acid](/img/structure/B14736196.png)
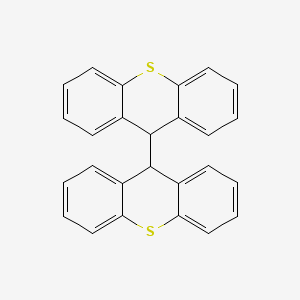

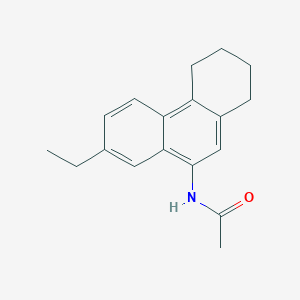
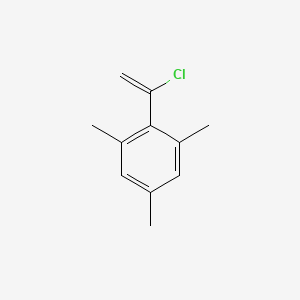
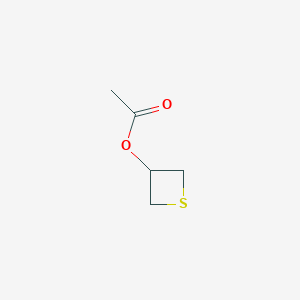
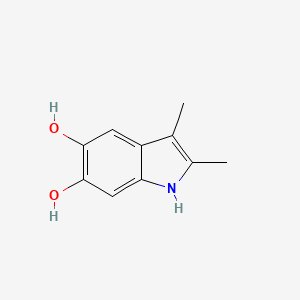
![[2-(Ethoxymethyl)phenyl]-bis(4-methoxyphenyl)methanol](/img/structure/B14736246.png)
![4-Oxatricyclo[3.2.1.02,7]octan-3-one](/img/structure/B14736248.png)
